N-{[4-(4-methoxyphenyl)-5-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide
Description
The compound N-{[4-(4-methoxyphenyl)-5-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide features a 1,2,4-triazole core substituted at positions 3, 4, and 3. The 4-position is occupied by a 4-methoxyphenyl group, while the 5-position contains a sulfanyl-linked 2-oxo-2-phenylethyl moiety. A methyl bridge connects the triazole core to an adamantane-1-carboxamide group, conferring rigidity and lipophilicity.
Properties
IUPAC Name |
N-[[4-(4-methoxyphenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32N4O3S/c1-36-24-9-7-23(8-10-24)33-26(31-32-28(33)37-18-25(34)22-5-3-2-4-6-22)17-30-27(35)29-14-19-11-20(15-29)13-21(12-19)16-29/h2-10,19-21H,11-18H2,1H3,(H,30,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJYXCKRDCIFCOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)C3=CC=CC=C3)CNC(=O)C45CC6CC(C4)CC(C6)C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-{[4-(4-methoxyphenyl)-5-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide involves multiple steps. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring is synthesized by reacting 4-methoxyaniline with hydrazinecarbothioamide, followed by acylation with benzoyl chloride to form 2-benzoyl-N-(4-methoxyphenyl)hydrazine-1-carbothioamide.
Introduction of the Adamantane Core: The adamantane core is introduced by reacting the triazole derivative with adamantane-1-carboxylic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.
Industrial production methods for this compound may involve optimization of reaction conditions to improve yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
N-{[4-(4-methoxyphenyl)-5-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide undergoes various chemical reactions, including:
Scientific Research Applications
N-{[4-(4-methoxyphenyl)-5-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-{[4-(4-methoxyphenyl)-5-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide involves its interaction with specific molecular targets. The triazole ring and methoxyphenyl group are known to interact with enzymes and proteins, potentially inhibiting their activity. The adamantane core provides stability and enhances the compound’s ability to penetrate biological membranes .
Comparison with Similar Compounds
Structural Analogues and Core Modifications
Triazole-Admantane Hybrids
- 5-(Adamantane-1-yl)-4-R-4H-1,2,4-triazole-3-thiones ():
These derivatives share the triazole-adamantane backbone but differ in substituents. For example, 5-(adamantane-1-yl)-4-methyl-4H-1,2,4-triazole-3-thione (R = methyl) has a simpler alkyl group at position 4, whereas the target compound’s 4-methoxyphenyl group introduces aromaticity and electron-donating effects. The sulfanyl group in the target compound is part of a 2-oxo-2-phenylethyl chain, contrasting with alkylthio chains (e.g., butyl, pentyl) in ’s derivatives. This difference may enhance π-π stacking interactions but reduce solubility .
- 2-{[5-(Adamantan-1-yl)-4-Methyl-4H-1,2,4-Triazol-3-yl]Sulfanyl}-N,N-Dimethylethanamine (): This analogue features a dimethylaminoethylsulfanyl group instead of the 2-oxo-2-phenylethylsulfanyl moiety.
Methoxyphenyl-Containing Triazoles
- The methoxy group improves lipophilicity (logP ~2.5) compared to chloro or nitro substituents, which may enhance blood-brain barrier penetration .
Pharmacokinetic and Physicochemical Properties
Key Observations :
- The target compound’s adamantane group increases molecular weight (~525.6 vs. ~315.4 in simpler triazoles) and logP (~4.2 vs. ~3.8), suggesting prolonged half-life but possible solubility challenges.
- The 4-methoxyphenyl group enhances aromatic interactions compared to alkyl substituents, as seen in ’s antimicrobial derivatives .
Biological Activity
N-{[4-(4-methoxyphenyl)-5-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide is a complex compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including its mechanism of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a triazole ring , an adamantane moiety , and a carboxamide functional group , which contribute to its unique biological activity. The presence of the methoxyphenyl and phenylethyl sulfanyl groups may enhance its lipophilicity and bioavailability.
Research indicates that compounds with similar structures often exhibit antimicrobial , anticancer , and anti-inflammatory properties. The triazole ring is known for its ability to inhibit certain enzymes, which can disrupt cellular processes in pathogens or cancer cells.
Antimicrobial Activity
Studies have shown that derivatives of triazole compounds possess significant antimicrobial properties. For instance, compounds with a similar triazole structure have demonstrated activity against various bacterial strains and fungi. The specific compound under study may exhibit:
- Bactericidal effects against Gram-positive and Gram-negative bacteria.
- Fungicidal activity against common fungal pathogens.
Anticancer Activity
Triazole derivatives have been explored for their anticancer potential. In vitro studies suggest that this compound may inhibit the proliferation of cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest.
| Cell Line | IC50 Value (μM) | Mechanism |
|---|---|---|
| HCT116 (Colon Cancer) | 6.2 | Apoptosis induction |
| T47D (Breast Cancer) | 27.3 | Cell cycle arrest |
Anti-inflammatory Activity
Compounds similar to this one have also been evaluated for anti-inflammatory effects. They may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), potentially benefiting conditions like arthritis or other inflammatory diseases.
Case Studies
-
Study on Antimicrobial Efficacy :
A study published in Journal of Medicinal Chemistry evaluated various triazole derivatives against clinical isolates of bacteria. The compound exhibited significant activity, particularly against Staphylococcus aureus and Escherichia coli . -
Evaluation of Anticancer Properties :
Research conducted on the cytotoxic effects of triazole compounds on breast cancer cells revealed that the compound could reduce cell viability significantly compared to control groups, indicating its potential as an anticancer agent .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
